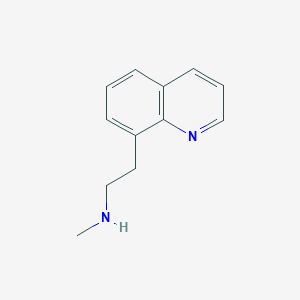
2-((R)-1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structural features, which include a cyclopropylethyl group, an isopropylphenyl group, and a phenylethylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a chloroformate derivative under mild conditions. For instance, the reaction of ®-1-phenylethylamine with 2-(®-1-cyclopropylethyl)-6-isopropylphenyl chloroformate in the presence of a base such as triethylamine can yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .
化学反应分析
Types of Reactions
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamate derivatives .
科学研究应用
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
相似化合物的比较
Similar Compounds
Fenoxycarb: A carbamate compound that acts as a juvenile hormone mimic rather than an acetylcholinesterase inhibitor.
Carbaryl: A widely used carbamate insecticide known for its acetylcholinesterase inhibitory activity.
Aldicarb: Another carbamate insecticide with potent acetylcholinesterase inhibitory properties.
Uniqueness
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl and isopropylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its enantiomeric purity can contribute to its selectivity and potency in biological systems .
属性
分子式 |
C23H29NO2 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
[2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16-,17-/m1/s1 |
InChI 键 |
QHJALYUVHVSCRF-IAGOWNOFSA-N |
手性 SMILES |
C[C@H](C1CC1)C2=CC=CC(=C2OC(=O)N[C@H](C)C3=CC=CC=C3)C(C)C |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)


![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)

![methyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13356965.png)
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)

![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)



![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)
